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Compound of Interest

Compound Name:
2-Bromothiazol-4-amine

hydrochloride

CAS No.: 1956341-82-4

Cat. No.: B11891022 Get Quote

Executive Summary
2-Bromothiazol-4-amine hydrochloride (CAS: 41731-33-3) represents a high-value,

underutilized scaffold in medicinal chemistry. Unlike its ubiquitous isomer (2-amino-4-

bromothiazole), this scaffold offers a unique "inverted" reactivity profile. It features a

nucleophilic amine at the C4 position and an electrophilic bromine at the C2 position, allowing

for orthogonal functionalization.

This guide details the handling, stability, and synthetic protocols required to leverage this

scaffold for the generation of novel kinase inhibitors, antimicrobial agents, and fragment-based

drug discovery (FBDD) libraries.
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Property Specification

Chemical Name 2-Bromo-1,3-thiazol-4-amine hydrochloride

Structure Thiazole core, 2-Br, 4-NH₂, HCl salt

CAS Number 41731-33-3

Molecular Weight 215.49 g/mol (HCl salt)

Appearance Off-white to pale yellow hygroscopic solid

Solubility
Soluble in DMSO, MeOH, Water; Insoluble in

DCM, Hexanes

Stability

Critical: Stable as HCl salt.[1] The free base is

prone to tautomerization and oxidative

decomposition.

The "Inverted" Scaffold Advantage
Most commercial aminothiazoles possess the amine at C2. The 2-Br, 4-NH₂ substitution pattern

allows for the construction of libraries where the "core" is built from the amine (C4) and the

"tail" is extended from the bromine (C2), accessing chemical space distinct from classic

Hantzsch synthesis products.

Handling & Stability Protocols
WARNING: The free base of 4-aminothiazole derivatives is notoriously unstable. It exists in

equilibrium with its imine tautomer and is susceptible to hydrolysis and oxidation.

Protocol A: Safe Neutralization (In Situ)
Do not isolate the free base for long-term storage.

Solvent: Use anhydrous DMF or DMAc for subsequent reactions.

Base: Use a non-nucleophilic organic base (DIPEA or Et₃N).

Procedure: Suspend the HCl salt in the solvent. Add 1.1–2.0 equivalents of base

immediately prior to adding the electrophile (e.g., acid chloride).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18254237/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11891022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verification: The suspension will clear as the free base forms and immediately reacts.

Synthetic Workflows
This scaffold offers three distinct vectors for diversification: N4-Acylation, C2-Cross Coupling,

and C5-Functionalization.

DOT Diagram 1: Orthogonal Reactivity Map
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Caption: Orthogonal functionalization vectors of the 2-bromothiazol-4-amine scaffold.[2]

Protocol B: Chemoselective N4-Acylation (The "Head")
Purpose: Stabilize the amine and introduce the first diversity element.

Reaction:

Setup: In a flame-dried flask under

, suspend 2-bromothiazol-4-amine HCl (1.0 equiv) in anhydrous DCM (0.2 M). Note: Add
minimal DMF if solubility is poor.

Activation: Cool to 0°C. Add DIPEA (2.5 equiv) dropwise. Stir for 10 min.

Addition: Add the Acid Chloride (1.1 equiv) dropwise.

Execution: Warm to RT and stir for 2–4 hours. Monitor by LCMS (Target mass + R-CO).
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

NaHCO₃, and brine. Dry over MgSO₄.

Yield: Typically 80–95%. The bromine remains intact.

Protocol C: C2-Suzuki Coupling (The "Tail")
Purpose: Extend the scaffold using the pre-installed bromine handle.

Reaction:

Reagents: Combine N4-acylated intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(3.0 equiv) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

Catalyst: Add

(5 mol%). Alternative:

for sterically unhindered substrates.

Degassing: Sparge with Argon for 5 minutes.

Reaction: Heat to 80–90°C for 4–12 hours.

Purification: Filter through Celite, concentrate, and purify via flash chromatography

(Hex/EtOAc).

Note: This step is compatible with the amide installed in Protocol B.

Advanced Application: Thiazolo[4,5-d]pyrimidine
Synthesis
This scaffold is a precursor for fused bicyclic systems, which are potent kinase inhibitor cores

(e.g., EGFR, CDK).

DOT Diagram 2: Library Synthesis Workflow
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Start: 2-Bromothiazol-4-amine HCl
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Caption: Step-wise workflow for generating diverse libraries from the starting salt.

Protocol D: C5-Formylation & Cyclization
To build the pyrimidine ring, a carbon must be introduced at C5.

Vilsmeier-Haack Formylation: Treat the N-protected intermediate with

/DMF to install a formyl group (-CHO) at C5.
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Cyclization: React the C5-formyl-N4-amide with ammonia or primary amines to close the

pyrimidine ring, yielding thiazolo[4,5-d]pyrimidines.

Troubleshooting & Causality
Issue Probable Cause Corrective Action

Low Yield in Step 1
Free base degradation before

reaction.

Ensure DIPEA is added

immediately before the

electrophile. Keep temperature

at 0°C.

No Reaction in Step 2 (Suzuki)
Catalyst poisoning by free

amine or sulfur.

Ensure Step 1 (Amide

coupling) was quantitative.[3]

Free amines bind Pd strongly.

Regioselectivity Issues
Competition between N4 and

C2.

The C2-Br is not nucleophilic.

If N4 is reacting at C2

conditions, the catalyst is

coordinating to the nitrogen.

Use bidentate ligands (dppf,

Xantphos).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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